BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide on the
Pharmacokinetics and Pharmacodynamics of
ORIC-114

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: Antitumor agent-114

Cat. No.: B12372456

For Researchers, Scientists, and Drug Development Professionals

Abstract

ORIC-114 is an investigational, orally bioavailable, irreversible inhibitor of epidermal growth
factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) with high
potency against exon 20 insertion mutations.[1] These mutations are known oncogenic drivers
in various solid tumors, most notably non-small cell lung cancer (NSCLC), and are associated
with a poor prognosis and resistance to standard EGFR tyrosine kinase inhibitors.[2] ORIC-114
is designed to be a brain-penetrant agent, addressing the significant unmet need in patients
who develop central nervous system (CNS) metastases.[1][2] This document provides a
comprehensive overview of the preclinical and clinical pharmacokinetics and
pharmacodynamics of ORIC-114, detailing its mechanism of action, potency, and preliminary
clinical activity.

Introduction

EGFR and HER2 are members of the ErbB family of receptor tyrosine kinases that play a
crucial role in cell proliferation, survival, and differentiation. Exon 20 insertion mutations in
EGFR and HER?2 lead to constitutive activation of the receptor, driving oncogenesis.[2] ORIC-
114 was specifically designed to overcome the steric hindrance that renders these mutations
resistant to approved EGFR inhibitors.[2] Its irreversible binding to the target and high
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selectivity, coupled with its ability to cross the blood-brain barrier, position it as a promising
therapeutic candidate.[1]

Mechanism of Action and Signaling Pathway

ORIC-114 irreversibly binds to the cysteine residue (C797) in the ATP-binding pocket of EGFR
and HER2 with exon 20 insertion mutations. This covalent modification blocks the kinase
activity of the receptor, thereby inhibiting downstream signaling pathways responsible for tumor
growth and survival. The primary signaling cascades affected are the RAS-RAF-MEK-ERK
(MAPK) and the PI3K-AKT-mTOR pathways.

Caption: ORIC-114 inhibits EGFR/HER2 signaling pathways.

Pharmacokinetics
Preclinical Pharmacokinetics

Preclinical studies in mice have demonstrated that ORIC-114 has excellent brain penetration, a
critical feature for treating CNS metastases. After oral administration of a 10 mg/kg dose,
ORIC-114 achieved a high ratio of free (unbound) drug in the brain compared to plasma.[3]

Parameter Value Species Dose

Free Unbound

. . High Mouse 10 mg/kg PO
Brain/Plasma Ratio

Clinical Pharmacokinetics

In the Phase 1b dose-escalation study (NCT05315700), ORIC-114 exhibited a favorable
pharmacokinetic profile in patients with advanced solid tumors.[4][5]

Parameter Value Dosing

Half-life (t¥2) ~10-15 hours Once Daily (QD)
Exposure Dose-proportional increase N/A

Variability Low intra-cohort N/A
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The half-life of approximately 10-15 hours supports once-daily dosing.[5] Pharmacokinetic data
showed a dose-proportional increase in exposure with low variability among patients within the
same dose cohort.[5]

Pharmacodynamics
Preclinical Potency and Selectivity

ORIC-114 has demonstrated potent and selective inhibition of various EGFR and HER2 exon
20 insertion mutations in both biochemical and cell-based assays.

Table 1: Biochemical IC50 of ORIC-114 Against EGFR Exon 20 Insertion Mutants[2]

EGFR Exon 20 Insertion Mutant IC50 Ratio (WT/Mutant)
A763_Y764insFHEA 6
N771_P772insH 5
A767_S768insTLA 4

Table 2: Cellular EC50 of ORIC-114 in BaF3 Cells Expressing EGFR Mutations[3]

EGFR Mutation Type EC50 (nM)
Wild-Type (WT) >1000
Exon 20 Insertions 1-10
Atypical PACC 1-10
Classical (L858R, del19) 10-100

Clinical Pharmacodynamics

In the Phase 1b study, the pharmacodynamic activity of ORIC-114 was assessed by measuring
changes in circulating tumor DNA (ctDNA) in patients with EGFR-mutant NSCLC. Blood
samples were collected at screening and on Cycle 2 Day 1 and analyzed using the
Guardant360® assay.[3] A significant reduction in the variant allele frequency (VAF) of EGFR
mutations was observed, indicating target engagement and anti-tumor activity.[3]
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Caption: Workflow for assessing molecular response to ORIC-114.

Experimental Protocols
Biochemical Kinase Assays

Biochemical potency was determined using the AssayQuant Phosphosens detection
technology with individual recombinant proteins. Assays were performed with a 16-point dose
titration of ORIC-114 to determine the IC50 values.[2]

Cell Viability Assays

BaF3 cells stably expressing various EGFR mutations were treated with a range of
concentrations of ORIC-114 for 72 hours. Cell viability was measured using the CellTiter-Glo®
Luminescent Cell Viability Assay (Promega). Absolute EC50 values were calculated from the
dose-response curves.[2][3]

In Vivo Tumor Models

Subcutaneously implanted patient-derived xenograft (PDX) models of NSCLC harboring EGFR
exon 20 insertions were utilized. Mice were treated with ORIC-114 orally once daily at doses of
2 mg/kg and 4 mg/kg for 21 to 27 days. Tumor volumes were measured by calipers, and tumor
growth inhibition (TGI) was calculated using the formula: TGI = [1 - (TVtf - TVtO) / (TVcf -
TVc0)] x 100%, where TV is tumor volume, t is the treatment group, c is the control group, f is
the final day, and 0 is the initial day.[2][3]

Clinical ctDNA Analysis

Peripheral blood samples from patients in the Phase 1b trial were collected in Streck Cell-Free
DNA BCT tubes. Plasma was isolated, and cell-free DNA was extracted and analyzed using the
Guardant360® next-generation sequencing platform to identify and quantify somatic mutations.

[3]

Conclusion

ORIC-114 is a potent, selective, and brain-penetrant irreversible inhibitor of EGFR and HER2
with exon 20 insertion mutations. Its favorable pharmacokinetic profile supports once-daily oral
dosing. Preclinical and preliminary clinical data demonstrate robust pharmacodynamic activity,
leading to significant anti-tumor responses. The ongoing clinical development of ORIC-114
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(NCT05315700) will further elucidate its safety and efficacy profile in this patient population
with a high unmet medical need.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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